molecular formula C13H9ClN2O2S B2609036 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide CAS No. 1251552-29-0

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide

Cat. No.: B2609036
CAS No.: 1251552-29-0
M. Wt: 292.74
InChI Key: MKMFGPOIUYCOBG-UHFFFAOYSA-N
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Description

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is a compound that belongs to the class of organic compounds known as benzamides. These compounds contain a carboxamido substituent attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-oxindole with thiophene-2-carboxylic acid derivatives under specific conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through the use of advanced purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

  • 5-chloro-N-(2-oxo-3-phenylindolin-5-yl)thiophene-2-carboxamide
  • 5-chloro-N-(2-oxo-3-methylindolin-5-yl)thiophene-2-carboxamide

Comparison: Compared to similar compounds, 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which enhances its binding affinity to Factor Xa. This unique structure contributes to its high potency and selectivity as an antithrombotic agent .

Properties

IUPAC Name

5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c14-11-4-3-10(19-11)13(18)15-8-1-2-9-7(5-8)6-12(17)16-9/h1-5H,6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMFGPOIUYCOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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